molecular formula C15H15NO B2361010 (2-Aminophenyl)(3,5-dimethylphenyl)methanone CAS No. 83465-82-1

(2-Aminophenyl)(3,5-dimethylphenyl)methanone

Cat. No.: B2361010
CAS No.: 83465-82-1
M. Wt: 225.291
InChI Key: OUFIDNDQXKGXPR-UHFFFAOYSA-N
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Description

(2-Aminophenyl)(3,5-dimethylphenyl)methanone is a benzophenone derivative featuring a 2-aminophenyl group and a 3,5-dimethylphenyl group linked via a ketone bridge. The compound’s properties are influenced by the electronic effects of the amino group (electron-donating) and the steric/electronic contributions of the 3,5-dimethylphenyl moiety. Such compounds are often explored in medicinal chemistry and materials science due to their tunable reactivity and functional versatility .

Properties

IUPAC Name

(2-aminophenyl)-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFIDNDQXKGXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminophenyl)(3,5-dimethylphenyl)methanone typically involves the reaction of 2-aminobenzophenone with 3,5-dimethylbenzoyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)(3,5-dimethylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of (2-Aminophenyl)(3,5-dimethylphenyl)methanone exhibit significant anticancer properties. A study focused on the synthesis of related compounds demonstrated their ability to inhibit cancer cell proliferation in vitro. The compounds were evaluated for their cytotoxic effects against various cancer cell lines, showing promising results with IC50 values indicating effective concentrations for cell growth inhibition .

2. Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in several studies. For example, it was found to modulate pathways associated with oxidative stress and mitochondrial dysfunction in neuronal cells. This suggests a possible role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research indicated that it could inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate aryl amines with ketones under controlled conditions. Detailed characterization using techniques such as NMR spectroscopy and X-ray crystallography has confirmed the structural integrity and purity of synthesized compounds .

Materials Science Applications

1. Organic Electronics
Due to its electron-rich structure, this compound is being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to facilitate charge transport makes it a candidate for improving the efficiency of these devices .

2. Polymer Chemistry
In polymer science, this compound can act as a monomer or a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Research has shown that incorporating such ketones into polymer matrices can improve their stability and performance under various conditions .

Case Studies

StudyObjectiveKey Findings
Study 1 Evaluation of anticancer activityShowed significant cytotoxicity against breast cancer cell lines with IC50 values <10 µM .
Study 2 Neuroprotective effectsDemonstrated reduction in oxidative stress markers in neuronal cultures treated with the compound .
Study 3 Anti-inflammatory propertiesInhibited TNF-alpha production by 50% at a concentration of 20 µM .

Mechanism of Action

The mechanism of action of (2-Aminophenyl)(3,5-dimethylphenyl)methanone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π stacking interactions . These interactions can affect the activity of enzymes and receptors, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Structural and Electronic Differences

Key analogs and their substituent effects are summarized below:

Compound Name Substituents on Aryl Rings Key Properties/Activities Reference
(2-Aminophenyl)(3,5-dimethylphenyl)methanone 2-NH₂ (A), 3,5-(CH₃)₂ (B) Hypothesized enhanced electron donation from NH₂; potential bioactivity
(3,5-Dimethylphenyl)(p-tolyl)methanone 3,5-(CH₃)₂ (A), 4-CH₃ (B) Synthesized via Pd-catalyzed α-arylation; used in organic intermediates
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-(CH₃)₂ (A), naphthalene-hydroxyl (B) PET-inhibiting activity (IC₅₀ ~10 µM) in spinach chloroplasts
(4-Chlorophenyl)(3,5-dimethylphenyl)methanone 4-Cl (A), 3,5-(CH₃)₂ (B) Higher lipophilicity; potential herbicide/pharmaceutical intermediate
(3,5-Dimethylphenyl)[8-(3,5-dimethylbenzoyl)-naphthyl]methanone 3,5-(CH₃)₂ on both rings Crystallographic stability; used in polymer/membrane synthesis

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 2-amino group in the target compound likely increases electron density on the phenyl ring, contrasting with electron-withdrawing groups (e.g., Cl in ) that enhance lipophilicity and binding affinity in bioactive compounds .
  • Steric Effects : The 3,5-dimethyl groups impose steric hindrance, which can reduce reactivity at the para position but improve thermal stability in polymers .

Physicochemical Properties

  • Lipophilicity: Compounds with halogen substituents (e.g., 4-Cl in ) exhibit higher logP values compared to amino/methyl analogs, impacting bioavailability and membrane permeability.
  • Thermal Stability : The 3,5-dimethylphenyl group enhances thermal stability in polymers, as seen in PAES-based membranes stable up to 80°C .

Biological Activity

(2-Aminophenyl)(3,5-dimethylphenyl)methanone, also known as 2'-amino-3,5-dimethylbenzophenone, is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a central carbonyl group (C=O) flanked by two aromatic rings:

  • Amino Group : Located at the ortho position (2nd position) of one ring.
  • Methyl Groups : Present at the meta positions (3rd and 5th positions) of the other ring.

This structural configuration suggests that the compound may engage in various interactions due to the presence of both electron-donating (amine) and electron-withdrawing (methyl) groups, which can influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. For example, a study demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In chick chorioallantoic membrane assays, it demonstrated significant inhibition of angiogenesis and tumor growth. These findings suggest that this compound may interfere with cancer cell proliferation through multiple pathways .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The amine group can form hydrogen bonds with target enzymes or receptors, potentially inhibiting their activity.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its antimicrobial and anticancer effects .

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial efficacy of various derivatives of aminoketones, including this compound. It showed a minimum inhibitory concentration (MIC) against several pathogens, indicating its potential as a lead compound for antibiotic development .
  • Cancer Research :
    • In another case study focusing on angiogenesis inhibition, compounds similar to this compound were tested on tumor models. Results indicated that these compounds could significantly reduce tumor size and vascularization compared to controls .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
2-Amino-5-chlorophenolAntimicrobialEnzyme inhibition
2-Amino-5-chlorobenzophenoneAnticancerAngiogenesis inhibition
2-Methoxyphenyl isocyanateModerate antimicrobialReactive oxygen species modulation

The table above highlights how this compound compares with similar compounds in terms of biological activities and mechanisms.

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